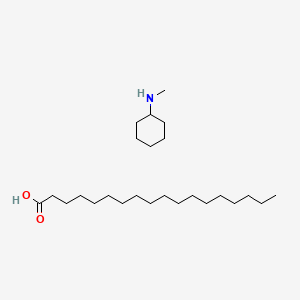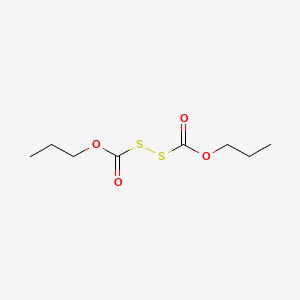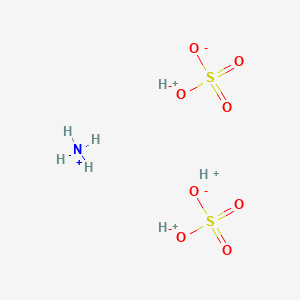
Ammonium trihydrogen disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium trihydrogen disulphate, also known as ammonium trihydrogen disulfate, is a chemical compound with the molecular formula H₇NO₈S₂. It is a salt formed from the combination of ammonium ions (NH₄⁺) and trihydrogen disulphate ions (H₃SO₄⁻). This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium trihydrogen disulphate can be synthesized through the reaction of sulfuric acid with ammonium sulfate. The reaction typically involves the following steps:
Mixing: Ammonium sulfate is dissolved in water to form a solution.
Addition of Sulfuric Acid: Concentrated sulfuric acid is slowly added to the ammonium sulfate solution while stirring.
Crystallization: The solution is then allowed to cool, leading to the crystallization of this compound.
The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously mixed and the product is crystallized and separated. The process is optimized to ensure high efficiency and minimal waste.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium trihydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ammonium persulfate.
Reduction: It can be reduced to form ammonium sulfate and sulfur dioxide.
Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Various organic reagents can be used depending on the desired product.
Major Products Formed
Oxidation: Ammonium persulfate.
Reduction: Ammonium sulfate and sulfur dioxide.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Ammonium trihydrogen disulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a pH regulator.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of fertilizers, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium trihydrogen disulphate involves its strong acidic properties. It can donate protons (H⁺ ions) to various chemical species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium sulfate: (NH₄)₂SO₄
Ammonium bisulfate: NH₄HSO₄
Ammonium persulfate: (NH₄)₂S₂O₈
Uniqueness
Ammonium trihydrogen disulphate is unique due to its strong acidic properties and its ability to participate in a wide range of chemical reactions. It is also distinct in its molecular structure, which allows it to form stable crystals and be used in various industrial applications.
Propiedades
Número CAS |
35089-90-8 |
|---|---|
Fórmula molecular |
H7NO8S2 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
azanium;hydron;disulfate |
InChI |
InChI=1S/H3N.2H2O4S/c;2*1-5(2,3)4/h1H3;2*(H2,1,2,3,4) |
Clave InChI |
SCAIJDFUIDBVKD-UHFFFAOYSA-N |
SMILES canónico |
[H+].[H+].[H+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


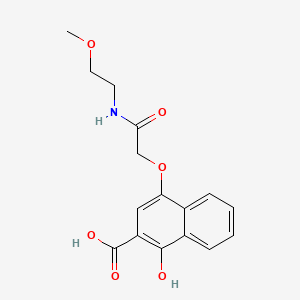

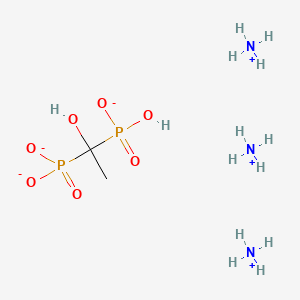
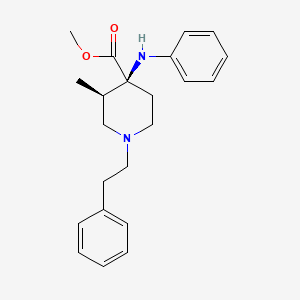
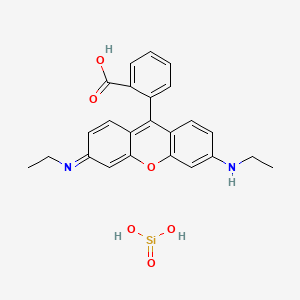
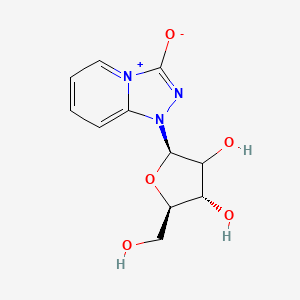
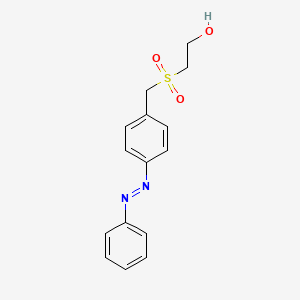
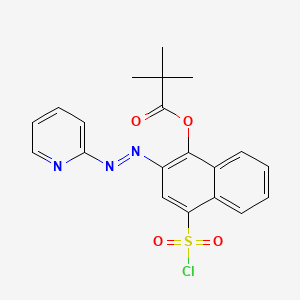
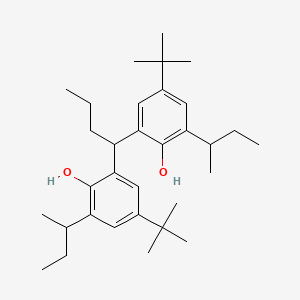
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)

